molecular formula C8H4ClF2N B12973032 3-Chloro-2-(difluoromethyl)benzonitrile CAS No. 1261776-59-3

3-Chloro-2-(difluoromethyl)benzonitrile

Cat. No.: B12973032
CAS No.: 1261776-59-3
M. Wt: 187.57 g/mol
InChI Key: RQFLJBYULSVEIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-(difluoromethyl)benzonitrile is an organic compound with the molecular formula C8H4ClF2N It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the third position and a difluoromethyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(difluoromethyl)benzonitrile typically involves the introduction of the difluoromethyl group and the chlorine atom onto the benzonitrile core. One common method is the difluoromethylation of 3-chlorobenzonitrile using difluorocarbene reagents. The reaction conditions often involve the use of metal catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(difluoromethyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include metal catalysts, oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

3-Chloro-2-(difluoromethyl)benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(difluoromethyl)benzonitrile involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The chlorine atom can participate in various interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    3-Chlorobenzonitrile: Lacks the difluoromethyl group, making it less lipophilic and potentially less metabolically stable.

    2-(Difluoromethyl)benzonitrile: Lacks the chlorine atom, which may affect its binding interactions and overall chemical properties.

Uniqueness

3-Chloro-2-(difluoromethyl)benzonitrile is unique due to the presence of both the chlorine atom and the difluoromethyl group. This combination imparts distinct chemical properties, such as enhanced lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

1261776-59-3

Molecular Formula

C8H4ClF2N

Molecular Weight

187.57 g/mol

IUPAC Name

3-chloro-2-(difluoromethyl)benzonitrile

InChI

InChI=1S/C8H4ClF2N/c9-6-3-1-2-5(4-12)7(6)8(10)11/h1-3,8H

InChI Key

RQFLJBYULSVEIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(F)F)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.